2-benzamido-N-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
CAS No.: 941967-35-7
Cat. No.: VC4418152
Molecular Formula: C23H23N3O2S
Molecular Weight: 405.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941967-35-7 |
|---|---|
| Molecular Formula | C23H23N3O2S |
| Molecular Weight | 405.52 |
| IUPAC Name | 2-benzamido-N-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
| Standard InChI | InChI=1S/C23H23N3O2S/c1-14-8-6-12-18(15(14)2)24-22(28)17-11-7-13-19-20(17)25-23(29-19)26-21(27)16-9-4-3-5-10-16/h3-6,8-10,12,17H,7,11,13H2,1-2H3,(H,24,28)(H,25,26,27) |
| Standard InChI Key | ZXZIRQPDZAXMKS-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)NC(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4)C |
Introduction
2-Benzamido-N-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide is a complex organic compound belonging to the benzothiazole derivatives class. These compounds are renowned for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Despite the lack of specific literature from reliable sources, this compound is generally explored for its potential therapeutic applications and as a building block in organic synthesis.
Biological Activities
Benzothiazole derivatives, including this compound, are studied for their biological activities:
-
Anticancer Activity: These compounds can act as enzyme inhibitors or interact with biological macromolecules to modulate biochemical pathways.
-
Antimicrobial Activity: They have shown potential against both Gram-positive and Gram-negative bacteria, as well as fungal species.
-
Anti-inflammatory Activity: Though less documented, benzothiazoles are explored for their anti-inflammatory properties.
Chemical Reactions
2-Benzamido-N-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide can undergo various chemical reactions:
-
Oxidation: Using oxidizing agents like potassium permanganate to form sulfoxides or sulfones.
-
Reduction: Using reducing agents like lithium aluminum hydride to convert amide groups to amines.
-
Substitution: Electrophilic substitution reactions can introduce new functional groups.
Comparison with Similar Compounds
Similar compounds, such as 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide, are known for their potent inhibitory activity against specific enzymes. Benzo[d]imidazo[2,1-b]thiazole derivatives are studied for their antimicrobial and anticancer properties.
Data Tables
Due to the limited availability of specific data on this compound, the following table provides a general overview of the types of biological activities and chemical reactions that benzothiazole derivatives can undergo:
| Activity/Reaction | Description |
|---|---|
| Anticancer | Inhibition of enzymes or interaction with biological macromolecules. |
| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria and fungi. |
| Oxidation | Formation of sulfoxides or sulfones using oxidizing agents. |
| Reduction | Conversion of amide groups to amines using reducing agents. |
| Substitution | Introduction of new functional groups via electrophilic substitution. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume